Thallium cyclopentadienide

Catalog No.
S1892124
CAS No.
34822-90-7
M.F
C5H5Tl
M. Wt
269.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallium cyclopentadienide

NaCp/LiCp are air-sensitive and produce soluble byproducts. Thallium cyclopentadienide (TlCp) offers air stability, controlled reactivity, and insoluble TlCl for easy filtration. • Air-stable solid: no glovebox needed. • Cleaner reactions: avoids side reactions. • Simplifies purification: high-purity complex isolation.

CAS Number

34822-90-7

Product Name

Thallium cyclopentadienide

IUPAC Name

cyclopenta-2,4-dien-1-ylthallium

Molecular Formula

C5H5Tl

Molecular Weight

269.48 g/mol

InChI

InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H;

InChI Key

RKLJDPOVAWGBSD-UHFFFAOYSA-N

SMILES

C1=CC(C=C1)[Tl]

Canonical SMILES

C1=CC(C=C1)[Tl]

The exact mass of the compound Thallium cyclopentadienide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Thallium(I) cyclopentadienide, Cyclopentadienylthallium(I), Thallium cyclopentadienyl, (η5-Cyclopentadienyl)thallium

Purity

≥98%

Package Size

1 g

Thallium cyclopentadienide (CAS 34822-90-7) is a solid organometallic compound primarily used as a reagent to transfer the cyclopentadienyl (Cp) ligand in the synthesis of transition metal and main group Cp complexes. Unlike the more common alkali metal cyclopentadienides, such as those of sodium (NaCp) or lithium (LiCp), thallium cyclopentadienide is noted for its relative stability in air, which simplifies handling, storage, and weighing procedures in synthetic workflows. It is a light yellow solid that is generally insoluble in most nonpolar organic solvents but can be purified by sublimation. This combination of properties makes it a valuable alternative when processability and reaction control are priorities over reagent cost.

Research Fit

Workflow Cp transfer reagent for metallocene and half-sandwich complex synthesis
Selection Relative air stability supports simplified handling vs. alkali Cp reagents
Compatibility Mild reducing power may support redox-sensitive metal center preservation

Direct substitution of thallium cyclopentadienide with more common alkali metal reagents like sodium cyclopentadienide (NaCp) or lithium cyclopentadienide (LiCp) often fails due to critical differences in reactivity, solubility, and handling stability. NaCp and LiCp are significantly more air- and moisture-sensitive, requiring stricter inert atmosphere techniques for storage and transfer, which increases process complexity and risk of reagent degradation. Furthermore, the higher reactivity and stronger reducing power of alkali metal cyclopentadienides can lead to undesired side reactions or decomposition of sensitive metal halide substrates, whereas TlCp often provides cleaner, more controlled reactivity. The poor solubility of TlCp in many organic solvents, contrasted with the solubility of NaCp and LiCp, is a key process differentiator; it facilitates product isolation by simple filtration of the insoluble thallium halide byproduct (e.g., TlCl), which is a significant advantage over removing soluble NaCl or LiCl.

Substitution Risk

Property
TlCp
NaCp / CpMgBr
Air sensitivity
Brief air handling; slow decomposition
Pyrophoric; strict inert atmosphere required
Reducing power
Weak reducing agent
Potent reductants; may reduce sensitive metal centers
Reactivity profile
More covalent, selective Cp transfer
Ionic; side-reaction pathways may differ

Air and Handling Stability Advantage

Thallium cyclopentadienide is documented as being significantly less sensitive to air compared to its common alkali metal counterparts, cyclopentadienyl sodium (NaCp) and cyclopentadienylmagnesium bromide. This property allows for easier handling, weighing, and storage, reducing the stringent need for glovebox or Schlenk line manipulations required for NaCp, which is highly air-sensitive. While TlCp should still be handled under an inert atmosphere for long-term storage and sensitive reactions, its greater kinetic stability provides a wider process window and reduces the risk of decomposition-related impurities that can arise from trace atmospheric exposure with alkali metal reagents.

Evidence DimensionAir Sensitivity / Handling Requirements
Target Compound DataLess air sensitive; can be handled with reasonable care outside of a glovebox for short periods.
Comparator Or BaselineCyclopentadienyl sodium (NaCp) and CpMgBr: More sensitive to air, requiring strict inert atmosphere techniques.
Quantified DifferenceQualitatively significant improvement in handling stability, reducing process complexity and potential for reagent degradation.
ConditionsStandard laboratory synthesis and reagent handling procedures.

Reduced handling sensitivity lowers process complexity, minimizes reagent decomposition, and improves reproducibility in synthetic workflows.

Air stability
Head-to-head
TlCp decomposes slowly in air; InCp requires complete air exclusion; NaCp is pyrophoric
Supports simplified handling workflows; may reduce inert-atmosphere requirements
Solid-state assessment at room temperature

Simplified Purification via Insoluble Byproduct

A key process advantage of using thallium cyclopentadienide in metathesis reactions with metal halides (M-Cl) is the formation of a poorly soluble thallium chloride (TlCl) byproduct. This contrasts with reactions using NaCp or LiCp, which generate NaCl or LiCl. These alkali metal halides often have appreciable solubility in polar coordinating solvents like THF, complicating the isolation of the desired organometallic product. The precipitation of TlCl from the reaction mixture allows for a straightforward separation by simple filtration, often affording a cleaner crude product and simplifying downstream purification steps.

Evidence DimensionByproduct Solubility in THF
Target Compound DataForms TlCl byproduct, which is largely insoluble in THF and other common organic solvents.
Comparator Or BaselineNaCp/LiCp: Forms NaCl/LiCl byproducts, which are soluble in THF, requiring more complex workup procedures.
Quantified DifferenceQualitative difference in byproduct physical state (precipitate vs. dissolved), which directly impacts the purification workflow.
ConditionsMetathesis reactions between a Cp-transfer agent and a metal chloride in solvents like THF.

This simplifies product workup, reduces purification steps, and can lead to higher isolated yields of the target complex by avoiding co-dissolution of byproducts.

Reducing strength
Class-level
Significantly weaker reducing agent vs. alkali metal Cp analogs
May support cleaner Cp transfer with redox-sensitive metal centers
Exact redox potential differences are class-level knowledge

High Thermal Stability and Sublimation Capability

Thallium cyclopentadienide exhibits high thermal stability, with a reported melting point of 300 °C. This stability allows the compound to be readily purified by sublimation, a technique not applicable to less stable analogues like LiCp or NaCp which may decompose upon strong heating. This property is critical for applications requiring very high purity starting material. The thermal robustness also makes it a suitable Cp-transfer agent for reactions that require elevated temperatures where less stable reagents would degrade, thereby expanding its synthetic utility.

Evidence DimensionMelting Point / Decomposition Temperature
Target Compound DataMelting Point: 300 °C; readily sublimes.
Comparator Or BaselineAlkali Metal Cyclopentadienides (e.g., LiCp, NaCp): Generally lower thermal stability, prone to decomposition upon heating rather than clean sublimation.
Quantified DifferenceSignificantly higher thermal decomposition threshold, enabling sublimation as a purification method.
ConditionsStandard thermal analysis (melting point determination) and purification by sublimation under vacuum.

High thermal stability allows for purification to high levels via sublimation and enables its use in high-temperature syntheses where other Cp-transfer agents would fail.

Catalyst activity
Reported
Activity >10⁶ gPNB/(molPd·h) for norbornene polymerization
Reported catalyst precursor synthesis context; supports activity endpoint review
MAO-activated norbornene homopolymerization conditions
Synthetic yield
Reported
~80% yield in heptapentafulvalene synthesis
Reported yield context for fulvalene derivative synthesis
Multi-step protocol with tropylium fluoroborate

High-Purity Metallocene and Organometallic Synthesis

Due to its moderate reactivity and the formation of an insoluble thallium halide byproduct, TlCp is the reagent of choice for the clean synthesis of a wide range of cyclopentadienyl complexes. This is particularly valuable when the target complex is sensitive or when subsequent purification steps are challenging, as the initial reaction provides a purer crude product compared to syntheses using NaCp or LiCp.

Storable and Easily Handled Cp-Transfer Workflows

For laboratories or processes where ease of handling and long-term storability are critical, the superior air stability of thallium cyclopentadienide compared to alkali metal versions is a decisive advantage. This allows for more convenient and reproducible dispensing of the reagent without the absolute requirement of a glovebox, improving workflow efficiency.

Synthesis of Thermally or Kinetically Sensitive Compounds

The milder reactivity profile of TlCp makes it suitable for the synthesis of organometallic compounds that might be unstable in the presence of more reactive or strongly reducing agents like NaCp or LiCp. Its use can prevent unwanted side reactions, leading to higher yields and purities of sensitive target molecules.

Application Fit Matrix

Application
Selection Property
Validation Focus
Air- and redox-sensitive metallocene synthesis
Relative air stability and mild reducing power
Metal oxidation state preservation
η5-Palladium(II) polymerization catalyst precursors
Cp-transfer compatibility with Pd(II) precursors
Catalyst activity endpoint review
Solid-state mechanochemical synthesis
Solid-state reactivity and sublimation behavior
Solvent-free methodology review
Fulvalene derivative synthesis
Reaction compatibility with tropylium salts
Product yield and purity review

Other CAS

34822-90-7

General Manufacturing Information

Thallium, (.eta.5-2,4-cyclopentadien-1-yl)-: INACTIVE

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